Maltosan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

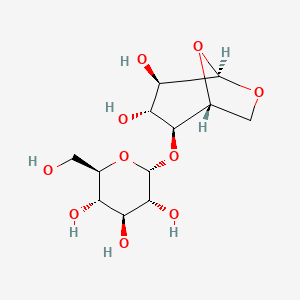

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-QUYVBRFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Composition of Malt Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malt extract, a natural sweetener and functional ingredient derived primarily from malted barley, holds significant interest for various scientific disciplines due to its complex biochemical profile. This technical guide provides an in-depth analysis of the chemical composition of malt extract, offering quantitative data, detailed experimental protocols for its analysis, and visualizations of key biochemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the nuanced chemistry of this versatile biomaterial.

Core Chemical Composition

Malt extract is a concentrated aqueous extract of malted barley. Its composition can vary depending on the type of barley, the malting and extraction processes, and whether it is in liquid or dried form. The primary components are carbohydrates, followed by proteins and amino acids, vitamins, minerals, and minor constituents such as polyphenols and organic acids.

General Composition

The gross chemical composition of liquid and dry malt extract is summarized below. Liquid malt extract (LME) typically contains about 20% water, while dry malt extract (DME) has a much lower moisture content of around 1-2%.[1] This difference in water content is the primary distinction between the two forms and affects their physical properties and shelf stability.[1][2]

| Component | Liquid Malt Extract (%) | Dry Malt Extract (%) |

| Moisture | ~20 | ~1-3 |

| Carbohydrates | ~73 | ~91-93 |

| Proteins | ~4-7 | ~4-7 |

| Fat | ~0.1 | ~0.1 |

| Ash (Minerals) | ~1-2 | ~1-2 |

Table 1: General Chemical Composition of Liquid and Dry Malt Extract.[3]

Carbohydrate Profile

Carbohydrates are the most abundant component of malt extract, typically constituting over 90% of the dry weight.[3] These are primarily derived from the enzymatic breakdown of starch during the malting and mashing processes. The main sugar is maltose, a disaccharide, but other sugars and dextrins are also present.

| Carbohydrate | Typical Percentage of Total Carbohydrates |

| Maltose | 50 - 70 |

| Maltotriose | 10 - 20 |

| Glucose | 5 - 12 |

| Sucrose | 1 - 5 |

| Fructose | 1 - 2 |

| Dextrins & Oligosaccharides | 10 - 20 |

Table 2: Typical Carbohydrate Profile of Barley Malt Extract.

The specific carbohydrate profile can be influenced by the degree of enzymatic activity in the malt. Diastatic malt extract contains active amylase enzymes that can further break down starches, while non-diastatic malt extract has had these enzymes denatured by heat treatment.[4]

Protein and Amino Acid Content

Malt extract contains a modest but significant amount of protein, typically around 4-7%.[3] These proteins are derived from the barley grain and are partially hydrolyzed by proteases during malting into smaller peptides and free amino acids. This free amino nitrogen (FAN) is a critical nutrient for yeast in fermentation processes.

| Amino Acid | Amount ( g/100g of protein in malt rootlets) |

| Essential Amino Acids | |

| Histidine | - |

| Isoleucine | - |

| Leucine | - |

| Lysine | ~7.0 |

| Methionine | - |

| Phenylalanine | - |

| Threonine | - |

| Tryptophan | - |

| Valine | - |

| Non-Essential Amino Acids | |

| Alanine | - |

| Arginine | - |

| Aspartic Acid | - |

| Cysteine | - |

| Glutamic Acid | - |

| Glycine | - |

| Proline | - |

| Serine | - |

| Tyrosine | - |

Vitamins and Minerals

Malt extract is a source of various B vitamins and essential minerals. These micronutrients contribute to its nutritional value and can play a role in various biochemical processes.[5]

| Vitamin | Amount per 100g |

| Thiamin (B1) | 0.36 mg |

| Riboflavin (B2) | 0.45 mg |

| Niacin (B3) | 9.8 mg |

| Vitamin B6 | 0.72 mg |

| Folate (B9) | 83 µg |

Table 4: Vitamin Content of Barley Malt Extract.[6]

| Mineral | Amount per 100g |

| Calcium | 48 mg |

| Iron | 8.7 mg |

| Magnesium | 62 mg |

| Phosphorus | 294 mg |

| Potassium | 230 mg |

| Sodium | 80 mg |

| Zinc | 0.16 mg |

| Copper | 2.4 mg |

Table 5: Mineral Content of Barley Malt Extract.[6]

Experimental Protocols for Chemical Analysis

Accurate characterization of malt extract requires robust analytical methodologies. The following sections detail established protocols for the quantification of its key components.

Carbohydrate Profiling by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates and quantifies the individual sugars in malt extract using HPLC with refractive index (RI) detection.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and refractive index (RI) detector.

-

Amino-propyl or similar carbohydrate analysis column.

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

Sugar standards (fructose, glucose, sucrose, maltose, maltotriose).

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of each sugar standard (e.g., 10 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Prepare a series of working standards by serial dilution of the stock solutions to create a calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

-

-

Sample Preparation:

-

Dry Malt Extract (DME): Accurately weigh approximately 5 g of DME and dissolve it in 50 mL of deionized water to create a 10% (w/v) solution.

-

Liquid Malt Extract (LME): Accurately weigh approximately 10 g of LME and dilute it with deionized water to a final volume of 100 mL.

-

Clarification: Centrifuge the diluted sample at 4000 rpm for 10 minutes to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: Refractive Index (RI) detector.

-

-

Data Analysis:

-

Identify the sugar peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each sugar by constructing a calibration curve of peak area versus concentration for each standard.

-

Total Nitrogen and Protein Content (Kjeldahl and Dumas Methods)

Kjeldahl Method

Principle: The Kjeldahl method involves the digestion of the organic sample in concentrated sulfuric acid, which converts the nitrogen to ammonium sulfate. The ammonia is then liberated by the addition of a strong base, distilled, and quantified by titration.

Procedure:

-

Digestion:

-

Accurately weigh approximately 1-2 g of malt extract into a Kjeldahl digestion flask.

-

Add a catalyst tablet (e.g., potassium sulfate and copper sulfate) and 20 mL of concentrated sulfuric acid.

-

Heat the flask in a digestion block, initially at a lower temperature and then increasing to approximately 420°C, until the solution becomes clear.

-

-

Distillation:

-

Allow the digest to cool and carefully dilute with deionized water.

-

Transfer the diluted digest to a distillation unit.

-

Add an excess of concentrated sodium hydroxide solution to liberate ammonia.

-

Distill the ammonia into a receiving flask containing a known volume of standard acid (e.g., 0.1 N HCl) or a boric acid solution.

-

-

Titration:

-

Titrate the excess acid in the receiving flask with a standard solution of sodium hydroxide (if standard acid was used) or titrate the ammonium borate formed with a standard acid (if boric acid was used).

-

-

Calculation:

-

Calculate the percentage of nitrogen in the sample based on the volume of titrant used.

-

Convert the nitrogen content to protein content using a conversion factor (typically 6.25 for cereals).

-

Dumas (Combustion) Method

Principle: The Dumas method involves the complete combustion of the sample at a high temperature in the presence of oxygen. The resulting gases are then passed through a series of traps and reduction columns to isolate the nitrogen gas, which is quantified by a thermal conductivity detector.[7]

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of finely ground malt extract into a tin foil capsule.

-

-

Combustion:

-

Place the capsule into the autosampler of the Dumas analyzer.

-

The sample is dropped into a high-temperature furnace (around 1000°C) with a flow of pure oxygen.

-

-

Gas Purification and Reduction:

-

The combustion gases (CO₂, H₂O, N₂, NOx) are passed through a reduction furnace containing copper to convert NOx to N₂.

-

Water and carbon dioxide are removed by specific traps.

-

-

Detection and Quantification:

-

The purified nitrogen gas is detected by a thermal conductivity detector.

-

The instrument's software calculates the nitrogen content based on a calibration curve generated from a known standard (e.g., EDTA).

-

-

Protein Calculation:

-

The nitrogen content is converted to protein content using the appropriate conversion factor.

-

Vitamin and Mineral Analysis

Vitamin B Analysis (General Approach using HPLC)

Principle: B vitamins can be extracted from the malt extract and quantified using HPLC with UV or fluorescence detection, often after a cleanup step using immunoaffinity columns.[6]

Procedure Outline:

-

Extraction: Extraction is typically carried out in a suitable buffer (e.g., sodium acetate) at an elevated temperature. For the analysis of total vitamin content, an enzymatic or acid hydrolysis step may be necessary to release bound vitamins.

-

Cleanup: Immunoaffinity columns specific for the vitamin of interest can be used to purify and concentrate the analyte from the complex sample matrix.

-

HPLC Analysis: The purified extract is injected into an HPLC system with a suitable column (e.g., C18) and mobile phase for the separation of the specific B vitamin. Detection is performed using a UV or fluorescence detector at the appropriate wavelength.

-

Quantification: The concentration of the vitamin is determined by comparing the peak area in the sample to a calibration curve prepared from certified standards.

Mineral Analysis by Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample is atomized, and the amount of light absorbed at a specific wavelength is proportional to the concentration of the element of interest.

Procedure Outline:

-

Sample Preparation (Digestion):

-

Accurately weigh a sample of malt extract.

-

Digest the sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) with heating to destroy the organic matrix and bring the minerals into solution.

-

-

Atomization:

-

The digested sample solution is introduced into the AAS instrument, where it is nebulized and atomized in a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS).

-

-

Measurement:

-

A light source specific to the element being analyzed (a hollow cathode lamp) is passed through the atomized sample.

-

The detector measures the amount of light absorbed by the atoms.

-

-

Quantification:

-

The absorbance of the sample is compared to a calibration curve prepared from standard solutions of the mineral of interest to determine its concentration.

-

Visualizations of Key Processes

Malting and Extraction Process

The production of malt extract involves a series of controlled biochemical and physical processes.

Caption: Workflow of the malting and malt extract production process.

Enzymatic Breakdown of Starch during Mashing

During the mashing stage, enzymes developed during malting break down the complex carbohydrates of the barley endosperm into simpler, fermentable sugars.

Caption: Enzymatic conversion of starch during the mashing process.

Experimental Workflow for HPLC Analysis of Sugars

The following diagram illustrates the key steps in the quantitative analysis of sugars in malt extract using HPLC.

Caption: Workflow for the HPLC analysis of fermentable sugars in malt extract.

Conclusion

The chemical composition of malt extract is a complex interplay of carbohydrates, proteins, vitamins, and minerals, the precise balance of which is determined by the raw materials and processing conditions. For researchers and professionals in scientific fields, a thorough understanding of this composition, coupled with robust analytical methodologies, is crucial for its effective application in research and development. This technical guide provides a foundational overview of the key chemical constituents of malt extract and detailed protocols for their analysis, serving as a valuable resource for the scientific community.

References

- 1. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]

- 2. testinglab.com [testinglab.com]

- 3. Maltexco Food :: Malt Extract [maltexcofood.com]

- 4. jast.modares.ac.ir [jast.modares.ac.ir]

- 5. Dumas method for nitrogen and protein determination [gerhardt.de]

- 6. academic.oup.com [academic.oup.com]

- 7. velp.com [velp.com]

An In-depth Technical Guide to the Structure and Stereochemistry of Maltose

Introduction

Maltose (C₁₂H₂₂O₁₁), also known as maltobiose or malt sugar, is a disaccharide of significant importance in biochemistry, food science, and pharmaceutical applications.[1][2] It serves as a fundamental structural motif of starch and is a key intermediate in the enzymatic hydrolysis of this polysaccharide.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its molecular architecture and stereochemical properties is crucial for applications ranging from drug formulation to metabolic pathway analysis. This guide provides a detailed examination of the structure, stereochemistry, physicochemical properties, and experimental analysis of maltose.

Molecular Structure

Maltose is composed of two D-glucose monosaccharide units.[3][4] These units are covalently joined by an α-1,4-glycosidic bond.[4][5] This specific linkage is formed via a dehydration reaction between the hydroxyl group on the first carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the second glucose molecule.[2][6] The "α" designation indicates that the bond originates from the anomeric C1 carbon with its hydroxyl group in the axial position (opposite to the CH₂OH group on C5) before bond formation.[7]

One of the key features of maltose's structure is that it is a reducing sugar .[1][2] This property arises because the anomeric carbon (C1) of the second glucose unit is not involved in the glycosidic bond, leaving its pyranose ring capable of opening to expose a free aldehyde group.[1][3] This aldehyde can act as a reducing agent in various chemical tests.[3][8]

Caption: Logical diagram of maltose formation via a dehydration reaction.

Stereochemistry and Anomerism

The stereochemistry of maltose is defined by the configuration of its chiral centers and, most notably, by the phenomenon of anomerism.

Anomers of Maltose

The free anomeric carbon on the second glucose residue allows maltose to exist as two distinct stereoisomers, or anomers , in solution: α-maltose and β-maltose.[9][10] These anomers differ only in the configuration of the hydroxyl group at this C1 position.[11]

-

α-Maltose: The anomeric hydroxyl group is in the axial position (pointing down in a standard Haworth projection).[9]

-

β-Maltose: The anomeric hydroxyl group is in the equatorial position (pointing up in a standard Haworth projection).[9]

Mutarotation

When either pure α-maltose or β-maltose is dissolved in an aqueous solution, it undergoes mutarotation .[1][12] This process involves the reversible opening of the pyranose ring to form the transient open-chain aldehyde, followed by re-closure to form either the α or β anomer.[10][13] This interconversion continues until a dynamic equilibrium is established, resulting in a stable mixture of both anomers and a characteristic optical rotation value for the solution.[14][15] This behavior is a hallmark of reducing sugars.[12][16]

Caption: Equilibrium between α, β, and open-chain forms of maltose.

Physicochemical Properties

The structural and stereochemical features of maltose dictate its physical and chemical properties. Quantitative data are summarized below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₁₁ | [3] |

| Molar Mass | 342.30 g/mol | [7] |

| Appearance | White crystalline powder | [1][2][7] |

| Density | 1.54 g/cm³ | [1][3][7] |

| Melting Point | 160–165 °C (Anhydrous) | [1][2][7] |

| 102–103 °C (Monohydrate) | [1][3] | |

| Solubility in Water (20°C) | 1.080 g/mL | [1][7] |

| Specific Rotation [α] | α-anomer: +168° | [14] |

| β-anomer: +112° | [14] | |

| Equilibrium Mixture: +136° | ||

| Sweetness | ~30-60% that of sucrose | [1][4] |

Experimental Protocols for Structural Analysis

Several key experiments are employed to characterize the structure and properties of maltose. Detailed methodologies for three fundamental protocols are provided below.

Protocol 4.1: Determination of Reducing Properties (Fehling's Test)

This qualitative test confirms the presence of a reducing sugar by detecting the free aldehyde group.[3]

-

Objective: To verify that maltose is a reducing sugar.

-

Materials: Fehling's solution A (aqueous solution of copper(II) sulfate), Fehling's solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide), 1% maltose solution, test tubes, water bath.

-

Methodology:

-

Mix 1 mL of Fehling's solution A with 1 mL of Fehling's solution B in a clean test tube. The resulting solution should be a deep blue color.

-

Add 2 mL of the 1% maltose solution to the test tube.

-

Place the test tube in a boiling water bath for 5-10 minutes.

-

Observe for a color change. A positive result is indicated by the formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O).

-

Protocol 4.2: Measurement of Mutarotation via Polarimetry

This protocol measures the change in optical rotation over time as maltose reaches equilibrium in solution.[14]

-

Objective: To observe and quantify the mutarotation of maltose.

-

Materials: Polarimeter, sodium lamp (589 nm), 100 mm polarimeter cell, analytical balance, volumetric flask, distilled water, pure α-maltose.

-

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of pure α-maltose and dissolve it in distilled water in a volumetric flask to create a solution of known concentration (e.g., 10 g/100 mL).

-

Initial Reading: Quickly fill the polarimeter cell with the freshly prepared solution, ensuring no air bubbles are present. Immediately place the cell in the polarimeter and record the optical rotation. This is the initial rotation, which should be close to the value for the pure α-anomer.

-

Time-Course Measurement: Record the optical rotation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant.

-

Final Reading: The stable reading observed after several hours represents the equilibrium specific rotation.

-

Data Analysis: Plot optical rotation versus time to visualize the mutarotation curve.

-

References

- 1. Maltose - Wikipedia [en.wikipedia.org]

- 2. Maltose - Structure, Sources, Properties | Turito US Blog [turito.com]

- 3. byjus.com [byjus.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Maltose Definition, Structure & Function - Lesson | Study.com [study.com]

- 7. testbook.com [testbook.com]

- 8. Maltose- Structure, Properties,Production and Applications. [allen.in]

- 9. organic chemistry - Are the anomeric hydroxy groups of α-maltose and β-maltose, axial or equatorial, respectively? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. homework.study.com [homework.study.com]

- 11. Draw the α anomer of maltose. What products are formed on hydrolysis of t.. [askfilo.com]

- 12. psiberg.com [psiberg.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Mutarotation - Wikipedia [en.wikipedia.org]

- 16. Mutarotation: Definition, Mechanism & Examples in Glucose [vedantu.com]

The Discovery and Characterization of Maltose: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery of maltose, tracing its history from initial observations to its definitive characterization as a distinct disaccharide. The narrative delves into the experimental methodologies of the 19th century, providing a technical overview of the analytical techniques that enabled this significant advancement in carbohydrate chemistry.

Introduction: A New Sugar from Starch

The story of maltose begins in the mid-19th century, a period of burgeoning interest in the chemical composition of natural products. While the hydrolysis of starch into a fermentable sugar was known, the precise nature of this sugar remained a subject of investigation. The prevailing assumption was that the breakdown of starch yielded only glucose. However, meticulous observations by a French chemist would soon challenge this view and pave the way for the discovery of a new sugar, ultimately named maltose.

The Initial Discovery: Augustin-Pierre Dubrunfaut (1847)

In 1847, the French chemist Augustin-Pierre Dubrunfaut was the first to report the existence of a sugar distinct from glucose resulting from the diastatic action of malt on starch.[1][2] Although his work laid the foundation for the discovery, it was not widely accepted by the scientific community at the time.[1][2] Details of his specific experimental protocols from this period are not extensively documented in readily available literature, a factor that likely contributed to the initial skepticism.

Confirmation and Characterization: The Work of Cornelius O'Sullivan (1872 & 1876)

The definitive confirmation and detailed characterization of maltose came through the meticulous work of Irish chemist and brewer Cornelius O'Sullivan.[1][2] Working at the Bass Brewery, O'Sullivan had a vested interest in understanding the chemistry of brewing, a process heavily reliant on the enzymatic breakdown of starch in malt. His research, published in the Journal of the Chemical Society in 1872 and 1876, provided the rigorous scientific evidence needed to establish maltose as a unique chemical entity.[3][4]

O'Sullivan's work was distinguished by his systematic application of the most advanced analytical techniques of his time: polarimetry and quantitative analysis using Fehling's solution.

Experimental Protocols of the 19th Century

The following sections detail the likely experimental methodologies employed by O'Sullivan and his contemporaries in the isolation and characterization of maltose. These protocols are reconstructed based on historical accounts of 19th-century chemical practices.

3.1.1. Starch Hydrolysis and Maltose Isolation

The foundational step in O'Sullivan's work was the controlled hydrolysis of starch using malt diastase, followed by the isolation and purification of the resulting sugar.

-

Objective: To produce a concentrated solution of the sugar resulting from the enzymatic digestion of starch for further analysis.

-

Procedure:

-

A suspension of high-quality starch was prepared in water.

-

An extract of malt, containing the enzyme diastase, was added to the starch suspension. The mixture was maintained at a controlled temperature to optimize enzymatic activity.

-

The reaction was allowed to proceed for a specific duration, after which the enzymatic action was halted, likely by boiling the solution.

-

The resulting solution, containing a mixture of sugars and dextrins, was filtered to remove any remaining insoluble starch.

-

The filtrate was then concentrated by evaporation under reduced pressure to yield a syrup.

-

Fractional precipitation with alcohol was likely employed to separate the more soluble maltose from less soluble dextrins.

-

The purified maltose was then encouraged to crystallize from the concentrated alcoholic solution. The resulting crystals were washed and dried for analysis.

-

3.1.2. Quantitative Analysis: Fehling's Test

Developed by Hermann von Fehling in 1849, this test was a crucial tool for quantifying reducing sugars.[5][6] Maltose, being a reducing sugar, would give a positive Fehling's test, and the amount of precipitate could be used to determine its concentration.[6]

-

Objective: To quantify the amount of reducing sugar (maltose) in a sample.

-

Principle: In an alkaline solution, the aldehyde group of a reducing sugar reduces the copper(II) ions in Fehling's solution to copper(I) oxide, which precipitates as a red solid.[5] The amount of precipitate is proportional to the amount of reducing sugar present.

-

Reagents:

-

Procedure:

-

A known volume of the maltose solution was added to a flask.

-

Equal volumes of Fehling's Solution A and B were mixed and added to the flask.[5]

-

The mixture was heated in a boiling water bath for a set period.[5]

-

The red precipitate of copper(I) oxide was collected by filtration, washed, dried, and weighed.

-

The weight of the copper(I) oxide was then used to calculate the amount of maltose in the original sample, based on established conversion factors.

-

3.1.3. Polarimetry

The use of the polarimeter was a key technique for characterizing sugars in the 19th century.[7] This instrument measures the rotation of the plane of polarized light as it passes through a solution of an optically active compound.[7] Each sugar has a characteristic specific rotation.

-

Objective: To determine the specific rotation of the isolated sugar to differentiate it from other known sugars like glucose and sucrose.

-

Procedure:

-

A solution of the purified crystalline sugar was prepared at a known concentration.

-

The solution was placed in a polarimeter tube of a known length.

-

Monochromatic light (often from a sodium lamp) was passed through the solution.

-

The angle of rotation of the plane of polarized light was measured using the analyzer of the polarimeter.

-

The specific rotation was then calculated using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed angle of rotation

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the solution in grams per milliliter

-

-

Quantitative Data from Historical Studies

O'Sullivan's meticulous measurements provided the quantitative data necessary to firmly establish maltose as a distinct disaccharide. The following table summarizes the key quantitative findings from his and other contemporary work, which differentiated maltose from glucose.

| Property | Maltose (as reported in the 19th Century) | Glucose (for comparison) |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₆H₁₂O₆ |

| Specific Rotation [α]D | Approximately +138° to +140° | Approximately +52.7° |

| Reducing Power (relative to glucose) | Approximately 60-65% | 100% |

Note: The exact values reported in the 19th century could vary slightly between researchers due to differences in purity of samples and the precision of the instruments available.

Visualization of the Discovery Pathway

The logical progression of the discovery and confirmation of maltose can be visualized as a workflow.

Caption: Logical workflow of the discovery and confirmation of maltose.

Conclusion

The discovery and characterization of maltose stand as a testament to the power of careful observation and the application of rigorous analytical chemistry. Augustin-Pierre Dubrunfaut's initial, though unconfirmed, discovery set the stage for Cornelius O'Sullivan's definitive work. By leveraging the quantitative techniques of polarimetry and Fehling's test, O'Sullivan was able to elucidate the chemical properties of maltose, proving it to be a disaccharide of glucose and solidifying its place in the landscape of carbohydrate chemistry. This historical journey not only highlights a key scientific discovery but also provides a valuable perspective on the evolution of experimental science.

References

- 1. scribd.com [scribd.com]

- 2. scispace.com [scispace.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Full text of "Journal of the Chemical Society" [archive.org]

- 5. XXII. On maltose - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. customs.go.jp [customs.go.jp]

Physical and chemical properties of maltotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose, a trisaccharide composed of three α-D-glucose units linked by α-1,4 glycosidic bonds, is a key carbohydrate in various biological and industrial processes. As a significant component of starch hydrolysates, it plays a crucial role in brewing, baking, and the production of other fermented goods. In the realm of human physiology, the digestion and metabolism of maltotriose are of considerable interest for understanding carbohydrate absorption and its implications for nutrition and metabolic health. This technical guide provides an in-depth overview of the physical and chemical properties of maltotriose, detailed experimental protocols for its analysis, and a visualization of its metabolic pathways in both yeast and humans.

Physical and Chemical Properties of Maltotriose

The fundamental physical and chemical characteristics of maltotriose are summarized in the table below, providing a quantitative basis for its application in research and development.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 132-135 °C | |

| Solubility in Water | Soluble | |

| Specific Rotation [α] | +160° to +162.5° (c=1-2, H₂O) | |

| Sweetness | Approximately 30% that of sucrose | [1] |

| Hydrolysis Products | Glucose | [3][4][5][6] |

Experimental Protocols

Accurate characterization of maltotriose relies on precise experimental methodologies. The following sections detail standard protocols for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry maltotriose is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure maltotriose, this range is typically narrow.

Determination of Specific Rotation by Polarimetry

Optical rotation is a characteristic property of chiral molecules like maltotriose.

Methodology:

-

Solution Preparation: A solution of maltotriose of a known concentration (e.g., 1 g/100 mL) is prepared in distilled water.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (distilled water).

-

Measurement: The prepared maltotriose solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed angle of rotation is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of carbohydrates.

Methodology:

-

System: An HPLC system equipped with a Refractive Index Detector (RID) is commonly used for sugar analysis.[8][9][10][11]

-

Column: An amino-based or a ligand-exchange column is typically employed for carbohydrate separation. A common choice is a column packed with a sulfonated divinylbenzene-styrene copolymer in the calcium or lead form.[8]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is often used for amino columns, while degassed, deionized water is used for ligand-exchange columns.[8][9]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

-

Temperature: The column is often maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution and reduce viscosity.[8]

-

Standard Preparation: Standard solutions of maltotriose at various concentrations are prepared to generate a calibration curve.

-

Sample Preparation: The sample containing maltotriose is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: The concentration of maltotriose in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Enzymatic Hydrolysis and Glucose Quantification

This method determines the maltotriose content by measuring the amount of glucose released after enzymatic hydrolysis.[12][13]

Methodology:

-

Enzymatic Hydrolysis: The maltotriose-containing sample is incubated with a specific enzyme, such as maltase or a broad-spectrum α-glucosidase, under optimal conditions of temperature and pH to ensure complete hydrolysis of maltotriose to glucose.[12]

-

Glucose Quantification: The amount of glucose produced is then measured using a suitable method, such as:

-

Glucose Oxidase-Peroxidase (GOPOD) Assay: This colorimetric assay is highly specific for glucose. The absorbance is measured spectrophotometrically and compared to a glucose standard curve.

-

HPLC with RID: The glucose peak can be quantified using the HPLC method described previously.

-

-

Calculation: The initial concentration of maltotriose is calculated based on the stoichiometry of the hydrolysis reaction (1 mole of maltotriose yields 3 moles of glucose).

Signaling and Metabolic Pathways

The biological significance of maltotriose is evident in its metabolic pathways in key organisms like Saccharomyces cerevisiae and in human digestion.

Maltotriose Metabolism in Saccharomyces cerevisiae

In the brewing yeast Saccharomyces cerevisiae, the uptake and fermentation of maltotriose are critical for beer quality. The primary transporter responsible for maltotriose uptake is the AGT1 permease, a proton symporter.[2][14][15] The expression of the AGT1 gene is induced by the presence of maltose and maltotriose and is under the control of the MAL activator.[16][17] Once inside the cell, maltotriose is hydrolyzed by intracellular α-glucosidases (maltases) into three glucose molecules, which then enter the glycolytic pathway to produce ethanol and carbon dioxide.[18] The transport of maltotriose across the plasma membrane is often the rate-limiting step in its fermentation.[18]

Caption: Maltotriose uptake and metabolism in Saccharomyces cerevisiae.

Human Digestion and Absorption of Maltotriose

In humans, the digestion of starch begins in the mouth with salivary α-amylase and continues in the small intestine with pancreatic α-amylase, which breaks down starch into smaller oligosaccharides, including maltotriose.[1][4][19] The final digestion of maltotriose occurs at the brush border of the small intestine. The enzyme maltase-glucoamylase, located on the surface of enterocytes, hydrolyzes maltotriose into three glucose molecules.[3] These glucose molecules are then absorbed by the enterocytes via the sodium-glucose cotransporter 1 (SGLT1) and subsequently transported into the bloodstream.[20]

References

- 1. biologyonline.com [biologyonline.com]

- 2. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | maltotriose + H2O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]

- 4. CARBOHYDRATE METABOLISM : DIGESTION / ABSORPTION / TRANSPORT [education.med.nyu.edu]

- 5. Processes of Digestion and Absorption. | BIO103: Human Biology [courses.lumenlearning.com]

- 6. 3.42 Carbohydrate Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]

- 7. cdn.pasco.com [cdn.pasco.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. food.r-biopharm.com [food.r-biopharm.com]

- 13. US4113509A - Enzymatically produced maltose-maltotriose starch hydrolysate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Maltose and Maltotriose Transporters in Brewer’s Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Analysis of Maltotriose Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maltotriose fermentation by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. teachmephysiology.com [teachmephysiology.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Maltose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in various biological and industrial processes. Its natural occurrence, biosynthetic pathways, and functional roles are of significant interest in fields ranging from plant biology and microbiology to food science and pharmaceuticals. In the pharmaceutical industry, maltose serves as a crucial excipient, particularly in the stabilization of protein-based drugs and as a diluent in tablet formulations.[1][2] This technical guide provides a comprehensive overview of the natural sources of maltose, delves into the enzymatic pathways of its biosynthesis in plants and microorganisms, and presents detailed experimental protocols for its quantification and the analysis of key biosynthetic enzymes.

Natural Sources of Maltose

Maltose is found in a variety of natural sources, primarily in germinating seeds and grains where it is produced from the breakdown of starch.[3] It is also present in certain fruits, vegetables, and processed foods. The process of malting, which involves soaking, germinating, and drying grains like barley, is specifically designed to encourage the enzymatic breakdown of starch into maltose.[4]

Quantitative Data on Maltose in Natural Sources

The concentration of maltose can vary significantly depending on the source, variety, and processing methods. The following table summarizes the maltose content in a selection of foods.

| Food Source | Maltose Content ( g/100g ) | Reference |

| Sweet Potato | 3.34 - 15.60 | [5] |

| Kamut (uncooked) | 6.63 | [6] |

| Spelt (uncooked) | 0.59 | [6] |

| Crackers | 2.42 | |

| Bread Crumbs | 1.92 | |

| Honey | ~1.4 (variable) | [7] |

| Peaches | Present | [7] |

| Pears | Present | |

| Cornmeal | Present | [3] |

| Wheat | Present | [3] |

| Barley | Present | [3] |

Note: Data is compiled from various sources and can vary. The maltose content in many foods is not extensively documented in all databases.

Biosynthesis of Maltose

Maltose is primarily synthesized through the enzymatic degradation of starch, a polysaccharide of glucose. The specific pathways and enzymes involved differ between organisms, notably between plants and microorganisms.

Biosynthesis in Plants

In plants, maltose is a major product of transitory starch breakdown in chloroplasts during the night.[8][9] This process provides a transportable form of carbon for cellular metabolism when photosynthesis is inactive. The key enzyme in this pathway is β-amylase , which hydrolyzes α-1,4-glycosidic bonds in starch, releasing maltose units from the non-reducing end.[8]

The maltose is then exported from the chloroplast to the cytosol via the maltose exporter (MEX1) .[8] In the cytosol, it is further metabolized to sucrose for transport throughout the plant.[9] Another enzyme, maltose synthase , has been identified and catalyzes the formation of maltose from two molecules of α-D-glucose-1-phosphate.[10][11]

Biosynthesis and Metabolism in Microorganisms (Escherichia coli)

In bacteria such as Escherichia coli, the transport and metabolism of maltose and maltodextrins are tightly regulated by the mal regulon .[12][13] This system allows the bacterium to efficiently utilize these sugars as a carbon source.

Maltose is transported into the periplasm through the LamB porin and then actively transported into the cytoplasm by an ATP-binding cassette (ABC) transporter system composed of MalE, MalF, MalG, and MalK .[2]

Once in the cytoplasm, maltose is metabolized by several enzymes, primarily:

-

Amylomaltase (MalQ): A 4-α-glucanotransferase that catalyzes the transfer of glucose units from one maltodextrin to another.

-

Maltodextrin phosphorylase (MalP): This enzyme phosphorolytically cleaves α-1,4-glycosidic bonds from the non-reducing end of maltodextrins to yield glucose-1-phosphate.

-

Maltodextrin glucosidase (MalZ): This enzyme hydrolyzes maltodextrins to glucose.

The expression of the mal genes is positively regulated by the MalT protein , which is activated by maltotriose, an intermediate in maltodextrin metabolism.[2][13]

Experimental Protocols

Accurate quantification of maltose and the activity of its biosynthetic enzymes are crucial for research and development. The following sections detail common experimental protocols.

Protocol for β-Amylase Activity Assay

This protocol is adapted from the method of Bernfeld (1955) and measures the release of maltose from starch using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNS).[14]

Materials:

-

0.016 M Sodium acetate buffer, pH 4.8

-

1% (w/v) Soluble starch solution in acetate buffer

-

3,5-Dinitrosalicylic acid (DNS) color reagent

-

Maltose standard solution (5 µmol/mL)

-

Enzyme extract (diluted to 1-10 µg/mL)

-

Spectrophotometer

-

Water bath (boiling and 25°C)

Procedure:

-

Enzyme Reaction:

-

Pipette 0.5 mL of diluted enzyme extract into a test tube. Prepare a blank with 0.5 mL of deionized water.

-

Equilibrate the tubes at 25°C for 5 minutes.

-

At timed intervals, add 0.5 mL of the pre-warmed (25°C) 1% starch solution to each tube to start the reaction.

-

Incubate for exactly 3 minutes at 25°C.

-

-

Stopping the Reaction and Color Development:

-

At the 3-minute mark, add 1.0 mL of the DNS color reagent to stop the reaction.

-

Incubate all tubes in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature in an ice bath.

-

Add 10 mL of deionized water to each tube and mix well.

-

-

Measurement:

-

Read the absorbance of each solution at 540 nm against the blank.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of maltose (0-5 µmoles) treated with the DNS reagent in the same manner.

-

-

Calculation:

-

Determine the amount of maltose released from the standard curve.

-

Calculate the enzyme activity in units/mg, where one unit releases one micromole of maltose per minute under the specified conditions.[14]

-

Protocol for Maltose Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of sugars.[15][16]

Materials and Equipment:

-

HPLC system with a Refractive Index (RI) detector

-

Amino-propyll (NH2) or a suitable carbohydrate analysis column

-

Mobile phase: Acetonitrile:Water (e.g., 75:25 v/v), filtered and degassed[16]

-

Maltose standards of known concentrations

-

Sample extracts, filtered through a 0.45 µm syringe filter

Procedure:

-

System Preparation:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

-

-

Standard Curve:

-

Inject a series of maltose standards of known concentrations (e.g., 0.1 to 10 mg/mL) to generate a calibration curve.

-

Record the peak area for each concentration.

-

-

Sample Analysis:

-

Inject the filtered sample extract onto the column.

-

Record the chromatogram and identify the maltose peak based on the retention time of the standards.

-

-

Quantification:

-

Determine the peak area of maltose in the sample chromatogram.

-

Calculate the concentration of maltose in the sample by comparing its peak area to the calibration curve.

-

Conclusion

Maltose is a fundamental disaccharide with diverse roles in nature and industry. Understanding its natural distribution and the intricacies of its biosynthetic pathways is essential for advancements in plant science, microbiology, and pharmaceutical development. The experimental protocols provided herein offer standardized methods for the reliable quantification of maltose and the characterization of key enzymes involved in its synthesis, empowering researchers to further explore the significance of this versatile sugar.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top 10 Foods Highest in Maltose [myfooddata.com]

- 4. shodex.com [shodex.com]

- 5. Rapid quantitative determination of maltose and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An extensive table of foods containing maltose [ultimatenutritiontables.com]

- 7. books.rsc.org [books.rsc.org]

- 8. The importance of maltose in transitory starch breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maltose Biochemistry and Transport in Plant Leaves - UNT Digital Library [digital.library.unt.edu]

- 10. Characterization of maltose biosynthesis from α-D-glucose-1-phosphate in Spinacia oleracea. L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maltose synthase - Wikipedia [en.wikipedia.org]

- 12. Mal regulon - Wikipedia [en.wikipedia.org]

- 13. caister.com [caister.com]

- 14. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. helixchrom.com [helixchrom.com]

- 16. Quantification of sugars from malt by liquid chromatography and refractive index detection [agris.fao.org]

Maltose as a Reducing Sugar: A Technical Guide to its Chemical Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-glucose units, plays a pivotal role in various biochemical and industrial processes. Its classification as a reducing sugar is fundamental to its chemical reactivity, influencing its behavior in everything from cellular metabolism to pharmaceutical formulations. This technical guide provides an in-depth exploration of the chemical principles underpinning maltose's reducing properties, details its key chemical reactions, presents standardized experimental protocols for its detection, and discusses its applications within the realm of drug development. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding.

The Chemical Basis of Maltose as a Reducing Sugar

Maltose, systematically named 4-O-α-D-glucopyranosyl-D-glucopyranose, is a disaccharide formed from two units of glucose joined by an α(1→4) glycosidic bond.[1][2] Its status as a reducing sugar is attributed to the structure of one of its glucose units. While the anomeric carbon of the first glucose unit is involved in the glycosidic bond, the anomeric carbon of the second glucose unit possesses a hemiacetal group.[3] This hemiacetal is crucial as it can exist in equilibrium with an open-chain form, which presents a free aldehyde group (-CHO).[4][5] This aldehyde group is readily oxidized and can donate electrons to other molecules, thereby "reducing" them.[1][4] This structural feature is the primary determinant of maltose's chemical reactivity in various assays and reactions. In aqueous solutions, maltose exhibits mutarotation as the α and β isomers of the hemiacetal group interconvert.[6]

References

- 1. Why is maltose a reducing sugar class 11 chemistry CBSE [vedantu.com]

- 2. allen.in [allen.in]

- 3. organic chemistry - Why is maltose a reducing sugar but not sucrose, even though they're both disaccharides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Maltose Definition, Structure & Function - Lesson | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Maltose - Wikipedia [en.wikipedia.org]

Spectral Analysis of Malt Extract Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral analysis techniques used to characterize the complex biochemical composition of malt extract. It details the methodologies for analyzing key components, presents quantitative data in a structured format, and visualizes essential workflows and pathways to facilitate understanding and application in research and development.

Introduction to Malt Extract and its Significance

Malt extract, derived from germinated and dried cereal grains (typically barley), is a complex mixture of carbohydrates, proteins, amino acids, lipids, vitamins, minerals, and a diverse array of flavor-active compounds. Its rich biochemical profile makes it a valuable ingredient in the food and beverage industry and a subject of interest in pharmaceutical and biotechnological research. The functional and sensory properties of malt extract are dictated by the relative concentrations of its components, which are in turn influenced by the malting process. Precise and robust analytical techniques are therefore crucial for quality control, product development, and scientific investigation.

Spectral analysis offers a suite of powerful, non-destructive, and high-throughput methods for the qualitative and quantitative analysis of malt extract components. These techniques are indispensable for fingerprinting malt varieties, monitoring the malting process, and understanding the chemical basis of flavor, color, and bioactivity.

Core Spectroscopic Techniques for Malt Extract Analysis

A range of spectroscopic techniques is employed to elucidate the composition of malt extract. Each technique provides unique insights into different classes of molecules.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a cornerstone for identifying and quantifying volatile and non-volatile compounds in malt extract.

-

GC-MS: Primarily used for the analysis of volatile and semi-volatile compounds that contribute to the aroma profile of malt. These include aldehydes, ketones, alcohols, esters, and Maillard reaction products.[1][2][3][4]

-

LC-MS: Ideal for the analysis of non-volatile compounds such as amino acids, phenolic compounds, and larger Maillard reaction products.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for metabolic profiling of malt extract, providing detailed structural information and quantification of a wide range of metabolites simultaneously without the need for extensive sample preparation.[5][6][7][8][9] It can identify and quantify amino acids, organic acids, sugars, and other small molecules.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of specific components in malt extract that absorb light in the ultraviolet and visible regions. It is commonly used to determine the concentration of:

-

Proteins and Amino Acids: By measuring absorbance at specific wavelengths.[10][11]

-

Polyphenols: Which contribute to color, flavor, and antioxidant activity.[10][12][13]

-

β-Glucans: High molecular weight β-glucans can be quantified using spectrophotometric methods, often involving dye-binding.[14][15][16][17]

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive technique used for the routine analysis of bulk properties of malt and malt extract.[18][19][20][21] It is particularly effective for measuring:

-

Moisture Content: A critical parameter for malt quality and stability.[18][21][22]

-

Protein Content: A key factor in enzyme activity and foam stability in brewing.[18][22]

-

Carbohydrate Profile: Including starch and sugars.

Fluorescence Spectroscopy

Fluorescence spectroscopy is particularly useful for monitoring the formation of Maillard Reaction Products (MRPs), many of which are fluorescent.[23][24][25][26][27] This technique can provide insights into the extent of the Maillard reaction during the malting and kilning processes. It can also be used to study the intrinsic fluorescence of proteins (e.g., tryptophan) and other fluorescent compounds like riboflavin.[10][11][24]

Quantitative Data on Malt Extract Components

The following tables summarize quantitative data for key components found in malt extract, as determined by various spectral analysis techniques. The values can vary significantly depending on the barley variety, malting conditions, and the specific analytical method used.

Table 1: Volatile Compounds in Malt Extract (Determined by GC-MS)

| Compound Class | Example Compounds | Typical Concentration Range | Reference |

| Aldehydes | 3-Methylbutanal, (E)-2-nonenal | ppb to ppm range | [3] |

| Alcohols | Isopentyl alcohol | Can be a major component (e.g., 18.19% of total volatiles in one study) | [2] |

| Esters | Ethyl acetate, 2-phenylethyl acetate | ppb to ppm range | [3] |

| Ketones | Various | ppb to ppm range | [4] |

| Furans | Various | ppb to ppm range | [4] |

Table 2: Amino Acid Composition in Malt (Determined by HPLC and NMR)

| Amino Acid | Relative Abundance | Notes | Reference |

| Proline | Main amino acid | Significantly higher than other amino acids. | [28] |

| Leucine | Varies | Levels can differ based on malt variety. | |

| Lysine | Varies | Levels can differ based on malt variety. | |

| Glycine | Varies | Levels can differ based on malt variety. | |

| Aspartic Acid | Varies | Levels can differ based on malt variety. | |

| Histidine | Varies | Higher in some malt varieties. | |

| Arginine | Varies | Higher in some malt varieties. |

Table 3: Polyphenol and β-Glucan Content in Malt

| Component | Analytical Method | Typical Content | Reference |

| Total Polyphenols | UV-Vis Spectroscopy | 9.13 - 40.20 mg GAE/g (in protein fractions) | [10] |

| High Molecular Weight β-Glucan | Spectrophotometric Method | 0.1 - 1500 mg/L (in wort) | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectral analysis. The following sections provide protocols for key experiments.

Protocol for Volatile Compound Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is based on the "Hot Steep Malt Sensory Evaluation Method" for sample preparation.[29][30]

1. Sample Preparation (Hot Steep Extraction): a. Grind malted barley to a fine powder. b. For base malts, use 100% ground malt. For specialty malts, mix with base malt at a 50% ratio. For dark roasted specialty malts, mix with base malt at a 15% ratio.[29] c. Add 10 g of the ground malt mixture to 80 mL of 65 °C deionized water in an insulated thermos.[29] d. Shake to mix and allow to steep for 15 minutes. e. Swirl the contents and filter to obtain the malt extract (wort).

2. HS-SPME: a. Pipette 5 mL of the wort into a 20 mL glass vial with a septum cap.[29] b. Incubate the vial for 5 minutes at 35 °C. c. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 10 minutes at 35 °C.[29]

3. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the GC injector. b. Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the volatile compounds. c. The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550. d. Identify compounds by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley).

Protocol for Metabolite Profiling by ¹H NMR Spectroscopy

1. Sample Preparation: a. Grind malt to a fine powder using a mortar and pestle with liquid nitrogen and then freeze-dry.[5] b. Dissolve 100 mg of the freeze-dried powder in 1 mL of deuterium oxide (D₂O) containing a known concentration of a reference standard (e.g., 0.0002% trimethylsilylpropanoic acid - TSP).[5] c. Sonicate the mixture at room temperature for 20 minutes. d. Centrifuge at 13,000 rpm for 15 minutes at 10 °C to pellet any solids.[5] e. Transfer the supernatant to an NMR tube.

2. NMR Data Acquisition: a. Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 700 MHz). b. Use a standard one-dimensional pulse sequence with water suppression. c. Set acquisition parameters to ensure good signal-to-noise and resolution.

3. Data Processing and Analysis: a. Manually phase and baseline correct the spectra. b. Reference the chemical shifts to the TSP signal (δ 0.00). c. Identify metabolites by comparing the chemical shifts and coupling patterns to reference databases (e.g., HMDB) and literature values.[7] d. Quantify metabolites by integrating the area of their characteristic peaks relative to the reference standard. e. Apply multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to compare metabolite profiles between different malt samples.[6]

Protocol for Total Polyphenol Content by UV-Vis Spectroscopy (Folin-Ciocalteu Method)

1. Sample Preparation: a. Prepare a malt extract as described in the GC-MS protocol or by a suitable extraction method. b. Dilute the extract with deionized water to bring the polyphenol concentration within the linear range of the assay.

2. Assay Procedure: a. Mix a small aliquot of the diluted extract with Folin-Ciocalteu reagent. b. After a short incubation, add a sodium carbonate solution to raise the pH.[12] c. Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

3. Spectrophotometric Measurement: a. Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 750 nm or 765 nm) against a reagent blank.[12]

4. Quantification: a. Prepare a standard curve using a known concentration of a polyphenol standard, such as gallic acid. b. Calculate the total polyphenol content of the sample by comparing its absorbance to the standard curve, and express the result as gallic acid equivalents (GAE).

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in the spectral analysis of malt extract.

Caption: Workflow for volatile compound analysis of malt extract using HS-SPME-GC-MS.

Caption: Simplified pathway of the Maillard reaction, a key source of color and flavor in malt.

Caption: Relationship between spectral techniques and the major components analyzed in malt extract.

Conclusion

The spectral analysis of malt extract is a multifaceted field that provides invaluable information for quality control, product development, and fundamental research. By employing a combination of techniques such as mass spectrometry, NMR, UV-Vis, NIR, and fluorescence spectroscopy, a comprehensive chemical fingerprint of malt extract can be obtained. The detailed protocols and structured data presented in this guide serve as a resource for researchers and professionals to effectively apply these powerful analytical tools in their work. The continued development and application of these methods will undoubtedly lead to a deeper understanding of this complex and important natural product.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. mdpi.com [mdpi.com]

- 3. Technological properties and composition of volatile compounds in winter wheat malts grown with addition of seed meals into soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]

- 8. NMR spectroscopy for metabolomics and metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of the Structure and Antioxidant Activity of Protein–Polyphenol Complexes in Barley Malts Using Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mt.com [mt.com]

- 14. Analytica EBC | Malt | 4.16.3 - High Molecular Weight β-Glucan Content of Malt Wort: Spectrophotometric Method [dev.brewup.brewersofeurope.eu]

- 15. Analytica EBC | Malt | 4.16.3 - High Molecular Weight β-Glucan Content of Malt Wort: Spectrophotometric Method [brewup.eu]

- 16. EP2810051A1 - Method for determining the concentration of beta-d-glucan - Google Patents [patents.google.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. How to determine moisture and protein composition characteristics in Barley | Malvern Panalytical [malvernpanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. asbcnet.org [asbcnet.org]

- 21. NIR Spectroscopy in Moisture Content Measurements - Avantes [avantes.com]

- 22. Analytica EBC | Malt | 4.17 - Moisture and Total Nitrogen in Malt by Near Infrared Spectroscopy [brewup.eu]

- 23. Resolving fluorescence spectra of Maillard reaction products formed on bovine serum albumin using parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 27. Fluorescence from the Maillard Reaction and its Potential Applications in Food Science | Semantic Scholar [semanticscholar.org]

- 28. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 29. gcms.cz [gcms.cz]

- 30. cdn.technologynetworks.com [cdn.technologynetworks.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Starch to Maltose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of starch into maltose, a process of significant interest in the food, beverage, and pharmaceutical industries. This document details the mechanisms of the key enzymes involved, provides standardized experimental protocols for laboratory investigation, and presents a summary of critical quantitative data to aid in research and process development.

Introduction to Enzymatic Starch Hydrolysis

Starch, a polysaccharide composed of amylose and amylopectin, is a primary energy storage molecule in plants. Its conversion into simpler sugars, such as maltose, is a critical industrial process. This hydrolysis is most efficiently achieved through the action of amylases, a class of enzymes that catalyze the breakdown of glycosidic bonds.[1] The two principal enzymes in the production of maltose from starch are α-amylase and β-amylase.

α-Amylase (EC 3.2.1.1) is an endo-amylase that randomly cleaves the α-1,4 glycosidic bonds within the starch chain. This action rapidly reduces the viscosity of starch solutions and produces smaller oligosaccharides, including maltose, maltotriose, and limit dextrins from amylopectin.[2]

β-Amylase (EC 3.2.1.2) is an exo-amylase that hydrolyzes the second α-1,4 glycosidic bond from the non-reducing end of the starch chain, producing two glucose units (maltose) at a time.[2] The concerted action of α- and β-amylase is crucial for the efficient and high-yield production of maltose from starch.

Biochemical Pathway of Starch Hydrolysis

The enzymatic degradation of starch to maltose is a two-step process involving the synergistic action of α-amylase and β-amylase.

Caption: Enzymatic conversion of starch to maltose.

Experimental Protocols

Enzymatic Hydrolysis of Starch

This protocol outlines a general procedure for the laboratory-scale hydrolysis of starch to maltose.

Materials:

-

Soluble starch

-

α-Amylase (e.g., from Bacillus licheniformis)

-

β-Amylase (e.g., from barley)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Acetate buffer (0.1 M, pH 4.8)

-

Hydrochloric acid (HCl, 1 N)

-

Sodium hydroxide (NaOH, 1 N)

-

Water bath

-

Spectrophotometer

Procedure:

-

Starch Gelatinization: Prepare a 1% (w/v) starch solution by making a paste with a small amount of buffer and then adding boiling buffer to the desired volume. Heat the solution in a boiling water bath for 15 minutes with constant stirring to ensure complete gelatinization.[3] Cool the solution to the desired reaction temperature.

-

pH and Temperature Adjustment: Adjust the pH of the starch solution to the optimal range for the specific amylase being used (see Table 1). Equilibrate the starch solution to the optimal reaction temperature in a water bath.

-

Enzyme Addition and Incubation: Add a predetermined concentration of α-amylase to the starch solution. The typical enzyme concentration can range from 0.03% to 1% of the substrate weight.[4] Incubate the mixture for a specified time (e.g., 60 minutes), taking aliquots at regular intervals for analysis.

-

Saccharification: After the initial liquefaction with α-amylase, adjust the pH and temperature to be optimal for β-amylase activity. Add β-amylase and continue the incubation, again taking aliquots at regular intervals.

-

Reaction Termination: Stop the enzymatic reaction in the aliquots by adding 1 N HCl to lower the pH or by boiling for 5-10 minutes to denature the enzyme.

Quantification of Maltose (DNS Assay)

The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for quantifying reducing sugars like maltose.

Materials:

-

DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 N NaOH in 100 mL of distilled water)[2]

-

Maltose standard solutions (0.1 to 1.0 mg/mL)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Pipette 1 mL of each maltose standard solution into separate test tubes.

-

Add 1 mL of DNS reagent to each tube.

-

Heat the tubes in a boiling water bath for 5-15 minutes.[3]

-

Cool the tubes to room temperature and add 9 mL of distilled water.

-

Measure the absorbance at 540 nm against a reagent blank.

-

Plot a standard curve of absorbance versus maltose concentration.

-

-

Sample Analysis:

-

Take 1 mL of the hydrolysate sample (diluted if necessary).

-

Follow the same procedure as for the standard curve (steps 2-4).

-

Determine the maltose concentration in the sample by interpolating from the standard curve.

-

Enzyme Activity Assay

This protocol determines the activity of α-amylase and β-amylase. One unit of amylase activity is often defined as the amount of enzyme that releases 1 µmole of reducing sugar (as maltose) per minute under the specified assay conditions.[2]

Materials:

-

1% (w/v) soluble starch solution in an appropriate buffer

-

Enzyme solution (appropriately diluted)

-

DNS reagent

-

Spectrophotometer

Procedure:

-

Equilibrate the starch solution and enzyme solution to the desired assay temperature.

-

Add 0.5 mL of the enzyme solution to 0.5 mL of the starch solution and start a timer.

-

Incubate for a precise period (e.g., 3-10 minutes) during which the reaction is linear.

-

Stop the reaction by adding 1 mL of DNS reagent.

-

Proceed with the color development and absorbance measurement as described in the DNS assay protocol.

-

Calculate the enzyme activity based on the amount of maltose produced.

Quantitative Data Summary

The optimal conditions and kinetic parameters for starch hydrolysis are dependent on the source of the enzyme and the specific reaction conditions. The following tables summarize data from various studies.

Table 1: Optimal pH and Temperature for Amylases

| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| α-Amylase | Bacillus licheniformis | 7.0 | 90 | [4] |

| α-Amylase | Bacillus subtilis | 7.0 | 50 | [5] |

| α-Amylase | Thermophilic Bacillus sp. | 8.5 | 90 | [6] |

| α-Amylase | Aspergillus oryzae | 5.5 - 6.0 | 50 | [7] |

| β-Amylase | Barley | 4.8 | 60-65 | [1] |

| β-Amylase | Bacillus subtilis | 6.0 | 50 | [8] |

| β-Amylase | Soybean | 5.0 - 5.5 | 50-60 | [1] |

| β-Amylase | Sweet Potato | 4.0 - 5.0 | 60-70 | [1] |

Table 2: Kinetic Parameters for Starch Hydrolysis

| Enzyme | Source | Substrate | K_m (mg/mL) | V_max (µmol/min/mg) | Reference(s) |

| α-Amylase | Bacillus licheniformis | Starch | 6.2 | 1.04 | [9] |

| α-Amylase | Bacillus sphaericus | Starch | 0.97 | 263 | [3][10] |

| α-Amylase | Aspergillus oryzae | Starch | 97.29 (mol/L) | 0.01 (M/min) | [11] |

| α-Amylase | Porcine Pancreas | Starch | 0.4862 | 2.99E-5 (units not specified) | [2] |

| β-Amylase | Bacillus subtilis | Soluble Starch | 4.6 | 47.62 (U) | [8] |

| β-Amylase | Barley | Starch | 1.18 | 15.6 | [1] |

| β-Amylase | Soybean | Starch | 1.02 | 23.1 | [1] |

Table 3: Typical Enzyme and Substrate Concentrations in Laboratory Studies

| Enzyme | Substrate Concentration | Enzyme Concentration | Reference(s) |

| α-Amylase | 10 g/L - 250 g/L | 12 units/mL | [4][12] |

| α-Amylase | 0.2% - 4.0% (w/v) | Not specified | [11] |

| β-Amylase | 30 g/L | 1.2 U/g of starch | [13] |

Industrial Production of Maltose Syrup: A Workflow

The industrial-scale production of high-maltose syrup from starch involves a multi-step process.

Caption: Industrial workflow for maltose syrup production.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Properties of an amylase from thermophilic Bacillus SP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. journal.uitm.edu.my [journal.uitm.edu.my]

- 12. Starch Hydrolysis by Amylase [terpconnect.umd.edu]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for Maltose Quantification

Introduction

Maltose, a disaccharide composed of two α-glucose units, is a key sugar in the food and beverage industry, serving as a sweetener and a fermentation substrate. It is also an important intermediate in various biological processes. Accurate quantification of maltose is crucial for quality control in food production, monitoring fermentation processes, and in various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of carbohydrates like maltose. This application note provides a detailed protocol for the quantification of maltose using HPLC with Refractive Index (RI) detection.

Principle

This method utilizes an aminopropyl-bonded silica column for the separation of maltose. A mobile phase consisting of acetonitrile and water is commonly used.[1] The separation is based on the principle of normal-phase chromatography, where the polar stationary phase retains the polar sugar molecules. The elution order is generally from monosaccharides to oligosaccharides.[2] Following separation, the eluted maltose is detected by a Refractive Index (RI) detector. The RI detector measures the difference in the refractive index between the mobile phase and the sample components, making it a universal detector for non-chromophoric compounds like sugars.[3] Quantification is achieved by comparing the peak area of maltose in a sample to a calibration curve generated from standards of known concentrations.

Materials and Equipment

-

Reagents:

-

Maltose monohydrate (analytical standard)

-

Acetonitrile (HPLC grade)[1]

-

Deionized water (18.2 MΩ·cm)

-

-

Equipment:

Experimental Protocols

Standard Preparation

-